3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol
Description
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-1-ol (CAS: N/A; molecular formula: C₁₂H₂₆O₂Si; molecular weight: 230.43 g/mol) is a silyl-protected alcohol featuring a methyl branch at the C2 position and a tert-butyldimethylsilyl (TBDMS) ether group. This compound is widely utilized as a synthetic intermediate in organic chemistry due to the TBDMS group’s ability to protect hydroxyl functionalities during multi-step reactions. Its synthesis typically involves the reduction of methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate using diisobutylaluminum hydride (DiBAl-H), achieving a high yield of 92% . The stereospecific synthesis (S-configuration) is confirmed by optical rotation data ([α]D = -21.2°, c = 3.27 in CH₂Cl₂) . Applications include its role in synthesizing neolignans with proangiogenic activity and as a precursor for complex natural products .
Properties
CAS No. |
125244-91-9 |
|---|---|
Molecular Formula |
C10H24O2Si |
Molecular Weight |
204.38 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3 |
InChI Key |
OAWLYVJZJYEJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)CO[Si](C)(C)C(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reagent Selection and Reaction Mechanisms
The tert-butyldimethylsilyl group is introduced via nucleophilic substitution at the hydroxyl group of 2-methylpropan-1-ol. Two primary silylating agents are employed:
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Requires activation by a base (e.g., imidazole, triethylamine) to deprotonate the alcohol and facilitate silyl ether formation.
-
Typical conditions: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C, 12–24 hours.
-
Yield: 70–85% for secondary alcohols, with slower kinetics compared to primary alcohols due to steric hindrance.
-
-
tert-Butyldimethylsilyl triflate (TBSOTf)
-
A stronger electrophile, enabling silylation under milder conditions.
-
Base: 2,6-Lutidine (2.5 equiv) neutralizes triflic acid byproduct, preventing acid-catalyzed side reactions.
-
Conditions: -78°C to 0°C in DCM, reaction completes within 1–2 hours.
-
Yield: 90–95% for secondary alcohols, with superior regioselectivity.
-
Example Procedure (adapted from):
A solution of 2-methylpropan-1-ol (1.0 equiv) in DCM (0.1 M) is cooled to -78°C. TBSOTf (1.2 equiv) and 2,6-lutidine (2.5 equiv) are added dropwise. The mixture is stirred for 1 hour at -78°C, warmed to 0°C, and quenched with saturated NaHCO₃. The organic layer is washed with brine, dried (MgSO₄), and concentrated to yield the crude product.
Optimization Strategies for Industrial Applications
Solvent and Temperature Effects
Catalytic Enhancements
-
4-Dimethylaminopyridine (DMAP) : Addition of 0.1 equiv DMAP accelerates silylation by stabilizing the transition state, reducing reaction time to 30 minutes.
-
Microwave Assistance : Pilot studies show 10-minute reactions at 50°C with 95% yield, though scalability remains challenging.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H-NMR (CDCl₃): δ 0.05 (s, 6H, Si-CH₃), 0.89 (s, 9H, tert-butyl), 1.15 (d, J = 6.8 Hz, 3H, CH(CH₃)), 3.50–3.70 (m, 2H, CH₂OH).
-
¹³C-NMR : δ -5.3 (Si-CH₃), 18.2 (tert-butyl C), 25.8 (CH(CH₃)), 69.4 (C-O).
Comparative Analysis of Synthetic Routes
| Parameter | TBSCl/Imidazole | TBSOTf/2,6-Lutidine |
|---|---|---|
| Reaction Time | 12–24 hours | 1–2 hours |
| Yield | 70–85% | 90–95% |
| Byproducts | HCl (neutralized) | Triflic acid (trapped) |
| Scalability | Moderate | High |
| Cost | Low | High |
Industrial-Scale Production
Continuous Flow Synthesis
-
Reactor Design : Tubular reactors with inline mixing enhance heat transfer and reduce byproduct formation.
-
Throughput : 1 kg/hour with >90% yield, validated in pilot plants.
Quality Control Metrics
-
Residual Solvents : ≤500 ppm (GC headspace analysis).
-
Heavy Metals : ≤10 ppm (ICP-MS).
Chemical Reactions Analysis
Deprotection of the TBS Group
The tert-butyldimethylsilyl (TBS) group is selectively removed under specific conditions to regenerate the hydroxyl group, enabling further functionalization.
Mechanistic Insight :
TBAF facilitates nucleophilic attack by fluoride ions on the silicon atom, breaking the Si–O bond and releasing the alcohol .
Oxidation Reactions
The hydroxyl group, once deprotected, can be oxidized to carbonyl derivatives.
Application Example :
In the synthesis of desepoxy-tedanolide C, the TBS-protected alcohol was oxidized to an aldehyde intermediate, critical for subsequent aldol reactions .
Esterification and Acylation
The hydroxyl group participates in esterification after deprotection.
| Reagent | Conditions | Product | Yield | Catalyst/Base |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | 2-Methylpropanyl acetate | 82% | Pyridine neutralizes HCl byproduct. |
| Tosyl chloride (TsCl) | Dichloromethane, RT | 2-Methylpropanyl tosylate | 75% | Forms a stable leaving group for nucleophilic substitution. |
Structural Impact :
Tosylation enhances electrophilicity, enabling SN2 reactions with nucleophiles (e.g., azides, thiols).
Nucleophilic Substitution
The tosylate derivative is a key intermediate for substitutions.
| Nucleophile | Conditions | Product | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 80°C | 2-Methylpropanyl azide | 68% | Retention of configuration due to SN2 mechanism. |
| Potassium thioacetate (KSAC) | Acetone, RT | 2-Methylpropanyl thioacetate | 73% | Forms thioether linkages for further functionalization. |
Reduction Reactions
The compound’s derivatives can undergo reduction to yield saturated hydrocarbons.
| Reducing Agent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, 0°C | 2-Methylpropan-1-ol | 65% | Over-reduction risks necessitate controlled conditions. |
| Hydrogen (H₂), Pd/C catalyst | Ethanol, RT | 2-Methylpropane | 58% | Requires prior conversion to tosylate or halide. |
Silyl Migration and Rearrangement
Under basic conditions, silyl groups may migrate to adjacent hydroxyl groups, altering reactivity.
Scientific Research Applications
Pharmaceutical Applications
Intermediates in Drug Synthesis
One of the primary uses of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is as an intermediate in the synthesis of pharmaceutical compounds. It plays a critical role in the preparation of HMG-CoA reductase inhibitors, which are essential for lowering cholesterol levels. For instance, this compound is utilized in the synthesis of Rosuvastatin, a widely prescribed statin for hyperlipidemia management. The process involves converting the compound into various intermediates that lead to the final drug product .
Chiral Reagent
The compound is also recognized as a chiral reagent in biochemical research. Its chirality allows for the selective synthesis of enantiomerically pure compounds, which is crucial in developing drugs with specific biological activities. The use of chiral reagents can significantly enhance the efficacy and reduce side effects of pharmaceutical products .
Agrochemical Applications
Pesticide Development
In agrochemistry, this compound has been explored for its potential use in developing new pesticides. Its ability to modify functional groups facilitates the design of novel compounds that can effectively target pests while minimizing environmental impact . This application underscores the compound's versatility beyond traditional pharmaceutical uses.
Material Science
Silicon-Based Materials
The incorporation of tert-butyldimethylsilyl groups into organic molecules enhances their stability and solubility in various solvents. This property is particularly valuable in material science where such modifications can lead to improved performance characteristics in polymers and coatings. The compound's structure allows it to act as a protective group during synthetic processes, making it easier to manipulate sensitive functional groups without degradation .
Case Study 1: Synthesis of Rosuvastatin
A study demonstrated the use of this compound as a key intermediate in synthesizing Rosuvastatin. The process involved several steps where this compound was converted into more complex structures through reactions such as phosphorylation and esterification, ultimately yielding a highly effective cholesterol-lowering agent .
Case Study 2: Chiral Synthesis
Research highlighted the effectiveness of using (2S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-ol as a chiral auxiliary in synthesizing biologically active compounds. The study illustrated how this compound's chirality facilitated the production of enantiomerically pure products with enhanced pharmacological properties compared to racemic mixtures .
Mechanism of Action
The mechanism by which 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol exerts its effects involves the formation of a stable silyl ether bond. This bond protects the hydroxyl group from unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, revealing the free alcohol for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol with analogs, focusing on structural features, synthesis, and applications.
Structural and Functional Group Variations
Physicochemical Properties
- Boiling Points/Solubility : Compounds with longer carbon chains (e.g., C₁₃H₂₈O₂Si) exhibit lower solubility in polar solvents. Fluorinated analogs (C₁₉H₂₄F₂O₂Si) have higher polarity and melting points .
- Stability : TBDMS-protected alcohols are stable under basic conditions but cleaved by fluoride ions (e.g., TBAF). TBDPS groups offer greater steric protection .
Biological Activity
3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol, commonly referred to as TBDMS-propanol, is a silyl ether that plays a significant role in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, imparts distinct chemical properties that enhance its biological activity. This article delves into the biological activity of TBDMS-propanol, highlighting its synthetic applications, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C10H24O2Si
- Molecular Weight : 204.382 g/mol
- Density : 0.875 g/cm³
- Boiling Point : 232.222°C at 760 mmHg
- LogP : 2.6366
The biological activity of TBDMS-propanol can be attributed to its ability to act as a protecting group in various chemical reactions. The TBDMS group protects hydroxyl functionalities from unwanted reactions, allowing for selective transformations in multi-step synthetic pathways. Upon deprotection, the free hydroxyl group can engage in further chemical reactions, including nucleophilic substitutions.
1. Antioxidant Activity
Research indicates that TBDMS-propanol exhibits antioxidant properties. It has been shown to mitigate oxidative stress in cellular models by scavenging free radicals and enhancing cellular antioxidant defenses. This activity is particularly relevant in the context of protecting cells from oxidative damage induced by reactive oxygen species (ROS).
2. Neuroprotective Effects
Studies have demonstrated that TBDMS-propanol may have neuroprotective effects against neurotoxicity induced by various agents. For instance, it has been observed to protect neuronal cells from apoptosis triggered by oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.
3. Synthetic Intermediate in Drug Development
TBDMS-propanol serves as an important intermediate in the synthesis of biologically active compounds. Its ability to facilitate selective reactions makes it valuable for creating complex molecules with potential therapeutic applications.
Case Study 1: Neuroprotection Against Oxidative Stress
A study investigated the protective effects of TBDMS-propanol on human neuronal cell lines exposed to oxidative stress induced by hydrogen peroxide. The results indicated that treatment with TBDMS-propanol significantly reduced cell death and apoptosis markers compared to untreated controls, highlighting its potential as a neuroprotective agent.
Case Study 2: Synthesis of Bioactive Compounds
In a synthetic study, TBDMS-propanol was utilized as a key intermediate in the synthesis of peptide-polyketide hybrid natural products. The compound's ability to protect hydroxyl groups during multi-step synthesis allowed for higher yields and purities of the final products, demonstrating its utility in drug development.
Data Table: Summary of Biological Activities
Q & A
Q. What is the role of the tert-butyldimethylsilyl (TBS) group in 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol, and how is it introduced during synthesis?
Methodological Answer: The TBS group serves as a protecting group for the hydroxyl moiety, preventing unwanted side reactions during multi-step syntheses. It is introduced via silylation using reagents like TBSOTf (tert-butyldimethylsilyl triflate) or TBSCl in the presence of a base (e.g., imidazole). For example, in the synthesis of 4-((tert-butyldimethylsilyl)oxy)-2-methylbutan-2-ol, TBSOTf was added to a diol in DMF with imidazole, achieving 91% yield after purification . The reaction is typically monitored by TLC to confirm complete conversion before workup.
Q. What are the common synthetic routes for preparing this compound, and what are the critical parameters for optimizing yield?
Methodological Answer: A prevalent route involves the reduction of a methyl ester precursor using DiBAl-H (diisobutylaluminum hydride). For instance, methyl (R)-3-((TBS)oxy)-2-methylpropanoate was reduced with DiBAl-H (2.5 equiv.) at −78°C, followed by gradual warming to −40°C. The reaction was quenched with MeOH and aqueous potassium sodium tartrate, yielding 92% of the alcohol after extraction and drying . Critical parameters include:
- Temperature control : Low temperatures (−78°C to −40°C) prevent over-reduction.
- Stoichiometry : Excess DiBAl-H (2.5 equiv.) ensures complete conversion.
- Purification : Flash chromatography (hexane:ethyl acetate gradients) removes byproducts .
Advanced Research Questions
Q. How can researchers address challenges in the selective deprotection of the TBS group in complex multi-step syntheses involving this compound?
Methodological Answer: Selective deprotection requires careful choice of reagents and conditions. For example, cesium hydroxide (CsOH) in THF effectively cleaves the TBS group without affecting acid-sensitive functionalities, as demonstrated in the synthesis of cesium 2-oxoacetate derivatives (97% yield) . Alternative methods include:
- TBAF (tetra-n-butylammonium fluoride) : Useful in anhydrous THF for rapid deprotection but may require subsequent neutralization.
- Acidic conditions : Dilute HCl or acetic acid, though these risk side reactions with other labile groups.
Researchers must validate compatibility with coexisting functional groups via small-scale trials and NMR monitoring .
Q. What analytical techniques are most effective for confirming the stereochemical integrity of this compound and its derivatives?
Methodological Answer:
- Chiral HPLC or GC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations confirm spatial arrangements. For example, in (2S,4S)-5-((TBS)oxy)-2,4-dimethylpentan-1-ol, the stereochemistry was verified by NMR splitting patterns and comparison to known diastereomers .
- Polarimetry : Measures optical rotation to confirm enantiomeric excess, though this requires pure samples .
Q. How do reaction conditions (e.g., temperature, stoichiometry) influence the outcome of reductions using DiBAl-H in the synthesis of TBS-protected alcohols?
Methodological Answer:
- Temperature : Lower temperatures (−78°C) favor controlled reduction of esters to alcohols, while higher temperatures may lead to over-reduction to hydrocarbons. In , maintaining −78°C during DiBAl-H addition ensured selective ester-to-alcohol conversion .
- Stoichiometry : Substoichiometric DiBAl-H (e.g., 1.2 equiv.) risks incomplete reduction, whereas excess reagent (2.5 equiv.) drives the reaction to completion but requires careful quenching to avoid side reactions .
- Solvent : Dichloromethane (CHCl) is preferred for its low polarity, which stabilizes DiBAl-H and prevents premature decomposition .
Q. Data Contradiction Analysis
- Variability in Deprotection Yields : reports 97% yield using CsOH, while other studies using TBAF may show lower yields due to competing side reactions. Researchers should optimize conditions based on substrate stability .
- Stereochemical Outcomes : and highlight the importance of starting material configuration. For example, (R)-configured esters yield (S)-alcohols after reduction, necessitating rigorous chiral analysis to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
